(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride

Übersicht

Beschreibung

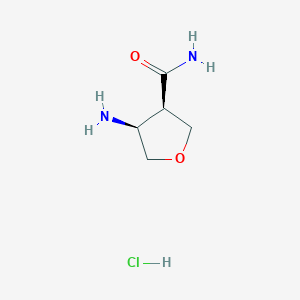

(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride is a chemical compound with the molecular formula C5H10N2O2·HCl. It is a hydrochloride salt form of (3R,4S)-4-aminooxolane-3-carboxamide, which is a chiral molecule. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material, such as a protected amino acid or a cyclic amine.

Chiral Resolution: The chiral centers in the molecule are resolved using chiral resolution agents or chiral catalysts to obtain the desired (3R,4S) configuration.

Amidation Reaction: The amino group is then converted to an amide using a carboxylic acid derivative under appropriate reaction conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC).

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amide with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxo derivatives.

Reduction: Reduction reactions can be performed to convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amine or carboxamide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Oxidation can yield oxo derivatives or carboxylic acids.

Reduction Products: Reduction can produce primary or secondary amines.

Substitution Products: Substitution reactions can lead to the formation of various amine or ester derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in biological studies to investigate enzyme inhibition or receptor binding.

Industry: It can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride can be compared with other similar compounds, such as:

4-Aminooxolane-3-carboxylic acid: This compound lacks the amide group and has different chemical properties.

(3R,4S)-4-Aminooxolane-3-carboxylic acid hydrochloride: Similar to the target compound but without the amide group.

Other chiral aminooxolanes: These compounds may have different configurations or substituents, leading to distinct biological activities.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.

Biologische Aktivität

(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride is a chiral compound characterized by its unique oxolane structure, which includes an amine and a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential applications.

Structural Characteristics

The structural configuration of this compound plays a crucial role in its biological activity. The presence of two chiral centers (3R and 4S) influences how the compound interacts with biological systems. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in drug design and development.

Research indicates that this compound interacts with several biological targets:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. Its amine group can participate in group transfer reactions, acting as a nucleophile that facilitates the formation of new covalent bonds with electrophiles.

- Receptor Binding : It has been suggested that this compound can mimic natural substrates, potentially allowing it to bind to receptors involved in neurotransmission pathways. This property positions it as a candidate for pharmacophore development in drug design.

- Hydrolysis Reactions : In biological systems, the compound can undergo hydrolysis, catalyzed by enzymes that break down amide bonds. This process may lead to the release of amino acids or other biologically active derivatives.

Biological Activity and Applications

The biological activity of this compound has been explored in various studies:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating pathways associated with neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit oligomer formation of tau protein has been noted, which is pivotal in the pathology of Alzheimer's disease .

- Antioxidant Activity : The compound's structural features may confer antioxidant properties, potentially mitigating oxidative stress within cells. This is crucial for protecting neuronal health and function.

- Potential as a Pharmacophore : The ability to mimic natural substrates allows this compound to be explored as a pharmacophore in drug design targeting specific metabolic pathways related to amino acid metabolism and neurotransmission .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Chiral Precursor Preparation : Starting from D-mannitol or other chiral precursors.

- Functional Group Modifications : Introducing the amine and carboxamide groups through selective reactions.

- Purification : Employing chromatographic techniques to achieve high purity levels necessary for biological testing.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminopentanoic Acid | Aliphatic amino acid | Important for protein synthesis |

| 5-Hydroxytryptophan | Indole derivative | Precursor to serotonin; significant in mood regulation |

| L-Alanine | Alpha-amino acid | Commonly found in proteins; important metabolic role |

Uniqueness : The oxolane ring structure and specific stereochemistry of this compound may confer unique interactions with biological targets compared to simpler amino acids or derivatives lacking such complexity .

Case Studies

Recent studies have focused on the effects of this compound on cellular models relevant to neurodegeneration:

- Study on Neuroblastoma Cells : Research demonstrated that treatment with this compound reduced inclusion formation associated with α-synuclein aggregation in M17D neuroblastoma cells. This suggests potential therapeutic avenues for conditions like Parkinson's disease .

- Inhibition Studies : In vitro assays have shown promising results regarding the inhibition of tau protein oligomerization by this compound, indicating its potential role in preventing neurotoxic aggregates associated with Alzheimer's disease .

Eigenschaften

IUPAC Name |

(3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H/t3-,4+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKHHTOWKVRTHJ-RFKZQXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.